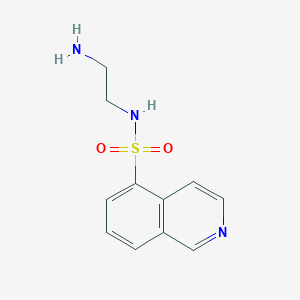

N-(2-氨基乙基)异喹啉-5-磺酰胺

描述

Synthesis Analysis

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives involves several chemical reactions starting from 5-isoquinolinesulfonic acid. These derivatives have been synthesized to explore their vasodilatory activities. In particular, derivatives with an ethylene group between the two nonaromatic nitrogen atoms have shown potent activity. The modification of these molecules through alkylation has further enhanced their vasodilatory action, albeit with a sensitivity to the size of the alkyl groups (Morikawa et al., 1989).

Molecular Structure Analysis

The structural basis for the selectivity of isoquinoline sulfonamide compounds, including N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, involves their ability to inhibit protein kinases by competing with adenosine triphosphates (ATP). Crystal structure analyses have provided insights into the ATP-competing inhibition mechanism and the selectivity towards different protein kinases, highlighting the importance of hydrophobic contacts and hydrogen bonding with the isoquinoline ring (Xu et al., 1996).

Chemical Reactions and Properties

Isoquinoline sulfonamides, including N-(2-aminoethyl)isoquinoline-5-sulfonamide, have been studied for their inhibitory effects on protein kinases. The interaction of these compounds with protein kinase C (PKC) suggests their role in modulating cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation (Juszczak & Russell, 1989). This demonstrates the chemical reactivity and biological relevance of these compounds.

Physical Properties Analysis

The physical properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. However, specific data on these properties requires further detailed studies, typically involving experimental measurements under controlled conditions.

Chemical Properties Analysis

N-(2-aminoethyl)isoquinoline-5-sulfonamide and its derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is characteristic of sulfonamide groups. These properties are essential for the synthesis of various pharmacologically active derivatives. The sulfonamide group's presence also influences the acidity and basicity of these compounds, affecting their interactions with biological targets (Grunewald et al., 2006).

科学研究应用

血管扩张活性

“N-(2-氨基乙基)异喹啉-5-磺酰胺”衍生物因其血管扩张活性而受到研究 . 这意味着它们可以导致血管扩张,从而降低血压。 这种特性可能有助于治疗高血压和心绞痛等疾病 .

衍生物的合成

该化合物用于合成其衍生物 . 这些衍生物可能具有不同的特性,并在各个研究领域得到应用 .

药理学研究

“N-(2-氨基乙基)异喹啉-5-磺酰胺”用于药理学研究 . 它可以用于开发新药或了解现有药物的作用机制 .

生化特性

该化合物具有独特的生化特性,使其对科学研究具有吸引力 . 例如,它可以用于研究蛋白质相互作用或酶促反应 .

分子量研究

该化合物的分子量为 251.31 ,“N-(2-氨基乙基)异喹啉-5-磺酰胺”可用于需要特定分子量化合物的研究<a aria-label="2: With a molecular weight of 251.312" data-citationid="a5e50e70-2ac9-84ac-8cd9-130f6103e5bc-30" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com

作用机制

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-(2-aminoethyl)isoquinoline-5-sulfonamide are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

安全和危害

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

属性

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

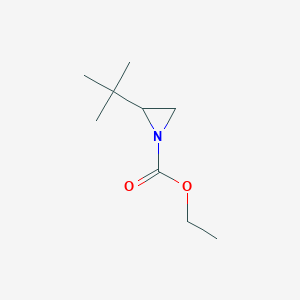

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

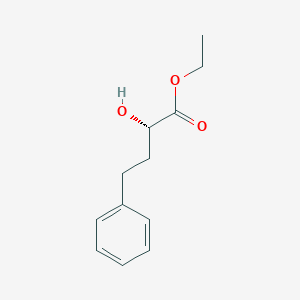

Feasible Synthetic Routes

Q & A

Q1: What do the crystal structures reveal about how N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with PKA?

A1: The crystal structures available on Semantic Scholar [, ] provide insights into the binding mode of N-(2-aminoethyl)isoquinoline-5-sulfonamide within the active site of PKA. While specific details about the interactions are not provided in the abstracts, the studies indicate that the compound directly interacts with PKA. Further analysis of the crystallographic data (electron density maps, bond distances, and interacting residues) would be needed to fully elucidate the specific interactions, such as hydrogen bonding, hydrophobic interactions, and potential steric clashes.

Q2: How does the structure of N-(2-aminoethyl)isoquinoline-5-sulfonamide compare to Fasudil, and what implications might this have for its activity?

A2: While the provided abstracts don't offer a direct comparison to Fasudil, they highlight that N-(2-aminoethyl)isoquinoline-5-sulfonamide is a "short-chain Fasudil-derivative" [, ]. This suggests that the compound retains the core isoquinoline structure of Fasudil but likely possesses modifications to its side chain. These structural differences could lead to alterations in binding affinity to PKA, potentially affecting its potency and selectivity compared to Fasudil. Further research comparing the binding affinities and inhibitory concentrations (IC50) of both compounds against PKA would be valuable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)